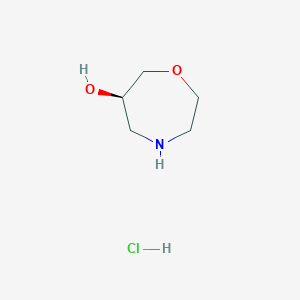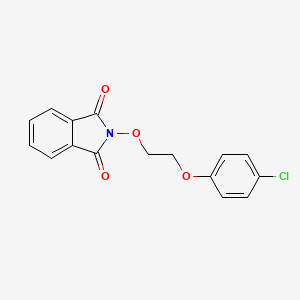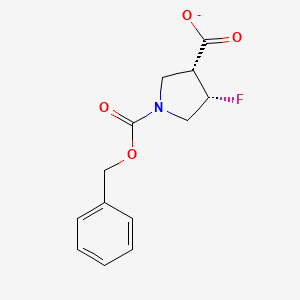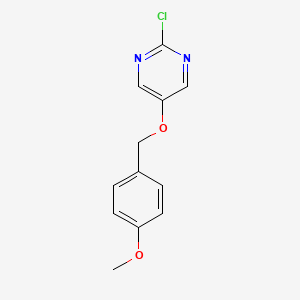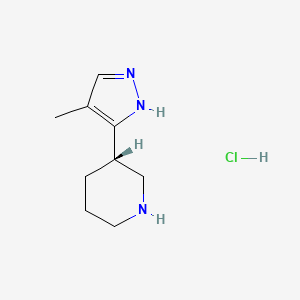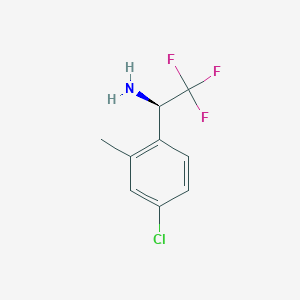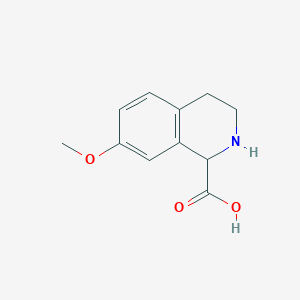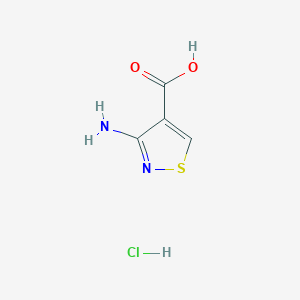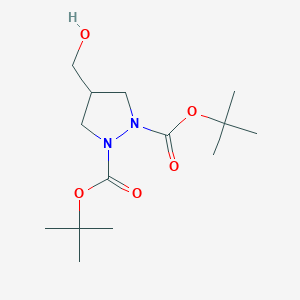
2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid typically involves the reaction of 2-amino-thiazole-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process .
化学反応の分析
Types of Reactions
2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are common deprotecting agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Esters or amides.
科学的研究の応用
2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Serves as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical transformations and can be selectively removed under acidic conditions. This allows for the sequential construction of complex molecules without interference from the amine group .
類似化合物との比較
Similar Compounds
2-((tert-Butoxycarbonyl)amino)methyl)thiazole-5-carboxylic acid: Similar structure but with a different substitution pattern on the thiazole ring.
2-Boc-Aminothiazole-4-carboxylic acid: Another Boc-protected thiazole derivative used in organic synthesis.
2-N-BOC-Amino-thiazole-5-carboxylic acid: A related compound with the Boc group protecting the amino functionality.
Uniqueness
2-((tert-Butoxycarbonyl)(carboxymethyl)amino)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules .
特性
分子式 |
C11H14N2O6S |
|---|---|
分子量 |
302.31 g/mol |
IUPAC名 |
2-[carboxymethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(18)13(4-7(14)15)9-12-6(5-20-9)8(16)17/h5H,4H2,1-3H3,(H,14,15)(H,16,17) |
InChIキー |
AMVAMBCRXIPLEK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=NC(=CS1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




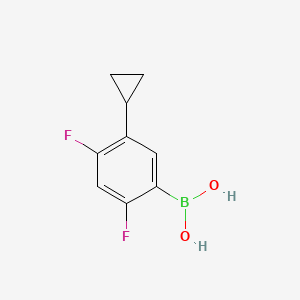
![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)
